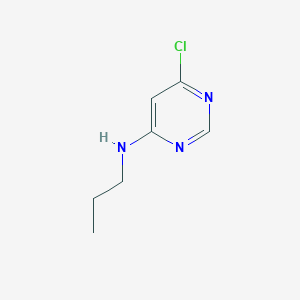
6-chloro-N-propylpyrimidin-4-amine
Vue d'ensemble
Description
6-chloro-N-propylpyrimidin-4-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The specific compound is a derivative of pyrimidine with a chlorine atom at the 6th position and a propylamine substituent at the 4th position.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, can be achieved through various methods. One such method is the electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides, which allows the formation of coupling products in moderate to high yields . This method employs a sacrificial iron anode and a nickel(II) catalyst, indicating a versatile approach to functionalizing pyrimidine rings under mild conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be significantly affected by the nature of their substituents. For instance, the presence of a propylamine group can influence the electronic distribution and the overall geometry of the molecule. In related compounds, intramolecular dimensions provide evidence for polarized, charge-separated molecular-electronic structures, with positive charge delocalized over exocyclic amino nitrogen atoms . The molecular structure can also exhibit different degrees of puckering from planarity, which can affect the compound's reactivity and interactions.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives, such as this compound, can be explored through their interactions with various reagents. For example, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine demonstrates the reactivity of a related compound with respect to amine substitutions, where the regioselectivity of the substitution at the 6-position is crucial . This suggests that the propylamine group in this compound could also undergo specific reactions based on its position on the pyrimidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of a propylamine group can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can be calculated to understand the chemical activity regions of the molecule . Additionally, hydrogen bonding patterns, as observed in related compounds, can lead to the formation of polymeric chains and affect the compound's crystalline structure .
Applications De Recherche Scientifique
Applications antibactériennes
Les dérivés de la pyrimidine, y compris la 6-chloro-N-propylpyrimidin-4-amine, ont été rapportés comme présentant des propriétés antibactériennes . Ils pourraient être utilisés dans le développement de nouveaux antibiotiques ou comme additifs dans des produits pour prévenir la croissance bactérienne.
Applications antivirales
Ces composés ont également montré des activités antivirales . Ils pourraient être utilisés dans la recherche et le développement de médicaments antiviraux, en particulier pour les maladies qui manquent actuellement de traitements efficaces.
Applications antioxydantes
Les dérivés de la pyrimidine peuvent agir comme des antioxydants . Cela les rend potentiellement utiles dans une variété de contextes, de la conservation des aliments au développement de traitements pour les maladies causées par le stress oxydatif.
Applications antiprolifératives
Ces composés ont démontré des effets antiprolifératifs . Cela signifie qu'ils pourraient potentiellement être utilisés dans la recherche sur le cancer, pour développer des traitements qui inhibent la croissance des cellules cancéreuses.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés de la pyrimidine pourraient les rendre utiles dans le traitement des maladies inflammatoires, telles que l'arthrite ou la maladie inflammatoire de l'intestin.
Applications antipaludiques
Certains dérivés de la pyrimidine ont montré une activité antipaludique , suggérant une utilisation potentielle dans le traitement du paludisme.
Applications anticancéreuses
Les dérivés de la pyrimidine, y compris la this compound, ont été rapportés comme présentant des propriétés anticancéreuses . Ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Applications en science des matériaux
Bien que non directement liée à la this compound, il convient de noter que la pyrimidine et ses dérivés ont trouvé des applications en science des matériaux . Par exemple, ils peuvent être utilisés dans la création de certains types de polymères.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-propylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWORSYQRPFDXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617685 | |
| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-33-3 | |
| Record name | 6-Chloro-N-propyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-propylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



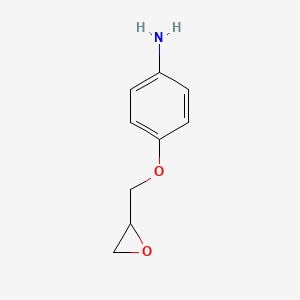


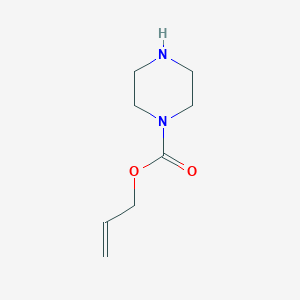
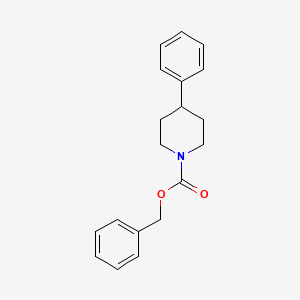
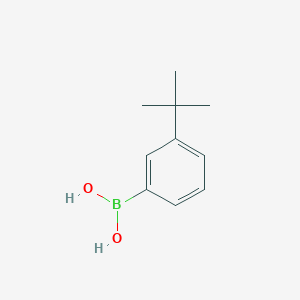
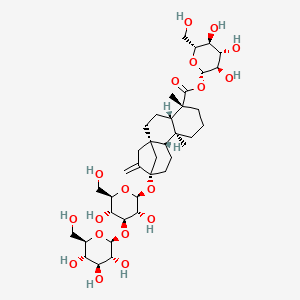
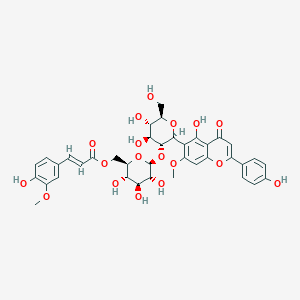
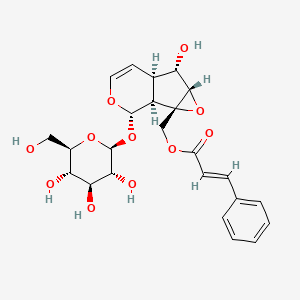
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
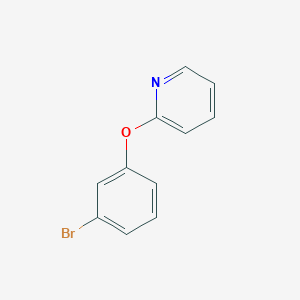

![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
